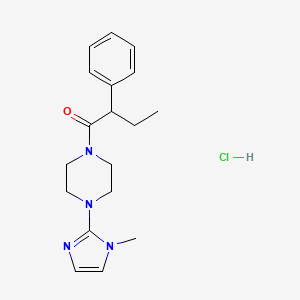
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O and its molecular weight is 348.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Activity and Synthesis
A novel series of derivatives, including compounds related to the structure of interest, have been synthesized and evaluated for their pharmacological activities. These compounds have been investigated for their antidepressant and antianxiety activities through behavioral tests in animal models, indicating their potential therapeutic applications in mental health disorders (J. Kumar et al., 2017).
Antidiabetic Potential
Piperazine derivatives, closely related to the compound of interest, have been identified as antidiabetic compounds. Through structural modifications, researchers have discovered potent antidiabetic agents that significantly improve glucose tolerance without adverse effects, indicating a promising direction for diabetes treatment (Gaëlle Le Bihan et al., 1999).
Antimicrobial and Antifungal Activities
Compounds structurally similar to "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies contribute to the search for new therapeutic agents against resistant microbial strains, showcasing the compound's potential in addressing infectious diseases (R. Rajkumar et al., 2014).
Anticancer Activity
Research into derivatives of the compound has revealed significant anticancer activities against various human cancer cell lines. This suggests the compound's framework as a valuable scaffold for developing new anticancer drugs, with certain modifications enhancing its therapeutic efficacy (Lingaiah Boddu et al., 2018).
Chemical Synthesis and Characterization
Efforts in the chemical synthesis and characterization of derivatives have paved the way for exploring the compound's utility in various scientific applications. These studies focus on understanding the chemical properties, reactivity, and potential uses in pharmaceutical chemistry (J. Heeres et al., 1979).
Mecanismo De Acción
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGluR2 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a greater physiological response.
Biochemical Pathways
The activation of mGluR2 by this compound can affect several biochemical pathways. One of the key pathways is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in neuronal excitability, which can have various downstream effects, such as reducing hyperactivity and other symptoms related to psychosis .
Pharmacokinetics
The pharmacokinetic profile of this compound is excellent, according to structure-activity relationship studies
Result of Action
The activation of mGluR2 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to demonstrate dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice . These results suggest potential efficacy in treating conditions like psychosis.
Propiedades
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-3-16(15-7-5-4-6-8-15)17(23)21-11-13-22(14-12-21)18-19-9-10-20(18)2;/h4-10,16H,3,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPQLWKJRKMFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)

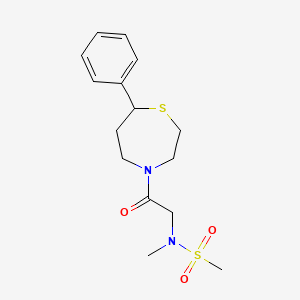
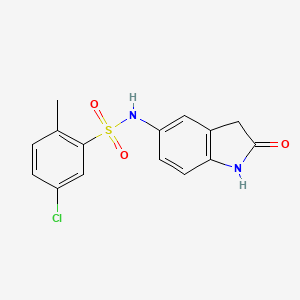
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
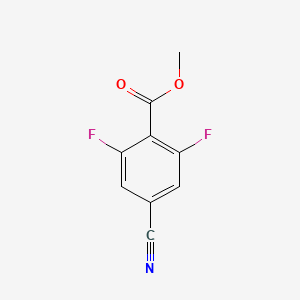
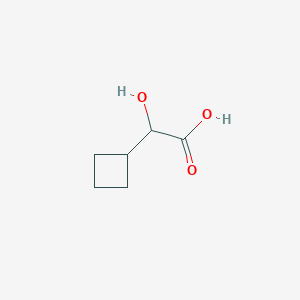
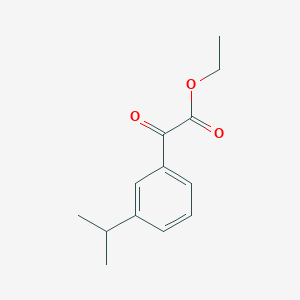
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

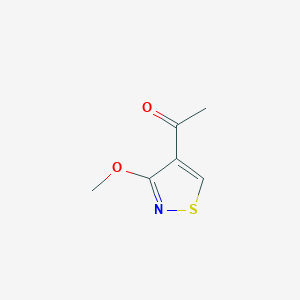
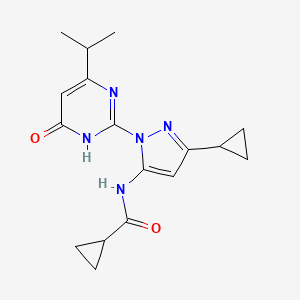
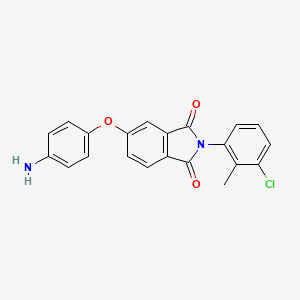
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
